![molecular formula C21H24N2O3S B5032924 Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5032924.png)
Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further modified by the inclusion of a 3,4-dimethylphenyl group and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoic Acid Derivative: The starting material, 4-aminobenzoic acid, is reacted with butanol in the presence of a catalyst such as sulfuric acid to form butyl 4-aminobenzoate.
Introduction of the 3,4-Dimethylphenyl Group: The butyl 4-aminobenzoate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form butyl 4-({[(3,4-dimethylphenyl)carbonyl]amino})benzoate.
Addition of the Carbamothioyl Group: Finally, the butyl 4-({[(3,4-dimethylphenyl)carbonyl]amino})benzoate is reacted with thiourea in the presence of a base such as sodium hydroxide to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical formulations.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s bioactive effects.
Comparación Con Compuestos Similares
Butyl 4-({[(3,4-dimethoxyphenyl)carbamoyl]amino}benzoate): Similar structure but with methoxy groups instead of methyl groups.
Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate): Similar structure but with an ethoxy group instead of a dimethylphenyl group.
Uniqueness:
- The presence of the 3,4-dimethylphenyl group in Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate imparts unique steric and electronic properties, which can influence its reactivity and bioactivity compared to similar compounds.
Propiedades
IUPAC Name |
butyl 4-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-5-12-26-20(25)16-8-10-18(11-9-16)22-21(27)23-19(24)17-7-6-14(2)15(3)13-17/h6-11,13H,4-5,12H2,1-3H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDDGFHCXPQRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
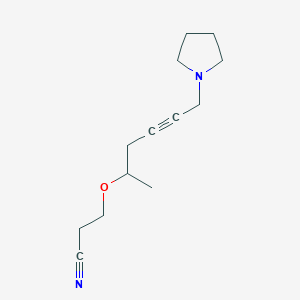
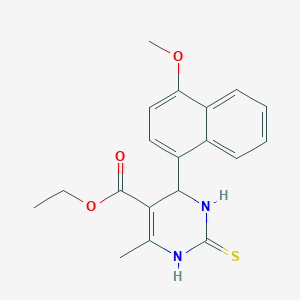
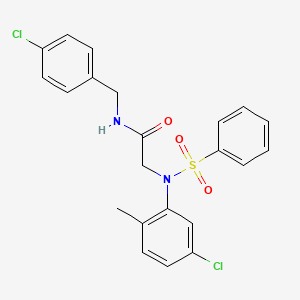
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B5032885.png)
![N-[4-(benzoylamino)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5032893.png)
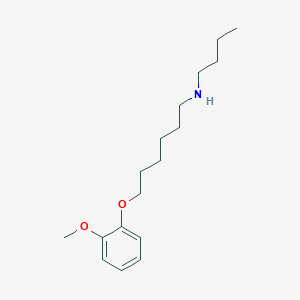
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
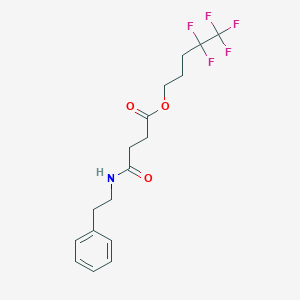
![3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
![N'-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B5032910.png)
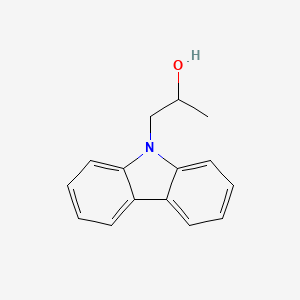
![[3-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B5032922.png)
![2-[2-bicyclo[2.2.1]hept-5-enylmethyl(2-hydroxyethyl)amino]ethanol](/img/structure/B5032930.png)

